(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)methanol
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Overview
Description
(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)methanol is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound features a tert-butyl group attached to a phenyl ring, which is further connected to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring. The tert-butyl group can be introduced through Friedel-Crafts alkylation, and the methanol group can be added via reduction of a corresponding ester or aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Various reduced oxadiazole derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Thidiazuron-derived inhibitors of cytokinin oxidase/dehydrogenase
Uniqueness
(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)methanol is unique due to its specific structural features, such as the combination of the tert-butyl group, phenyl ring, oxadiazole ring, and methanol group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16N2O2 |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)10-6-4-9(5-7-10)12-14-11(8-16)17-15-12/h4-7,16H,8H2,1-3H3 |
InChI Key |
GYAHYVMPVCZMTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CO |
Origin of Product |
United States |
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